molecular formula C16H17NO3 B4515260 N-(2-(2-Methoxyphenoxy)ethyl)benzamide

N-(2-(2-Methoxyphenoxy)ethyl)benzamide

Cat. No.: B4515260
M. Wt: 271.31 g/mol
InChI Key: QRHQEMPTOSMWFE-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Chemical Compounds

The benzamide group, a benzene (B151609) ring attached to a carboxamide, is a cornerstone in medicinal chemistry. bio-fount.comjetir.org Compounds containing this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. bio-fount.comnih.gov The stability and synthetic accessibility of the benzamide core make it a versatile starting point for the development of new therapeutic agents. bio-fount.com Numerous approved drugs and clinical candidates incorporate the benzamide structure, highlighting its proven value in drug discovery. bio-fount.comsmolecule.com

Table 1: General Properties and Bioactivities of the Benzamide Class

PropertyDescription
Core Structure A benzene ring bonded to an amide functional group. researchgate.net
General Physical Properties Typically crystalline solids with varying solubility depending on substituents.
Key Biological Activities Antipsychotic, antiemetic, prokinetic, and potential as enzyme inhibitors. bio-fount.comsmolecule.com
Synthetic Accessibility Readily synthesized through the reaction of benzoic acid derivatives with amines.

This table presents generalized information for the benzamide class of compounds and is not specific to N-(2-(2-Methoxyphenoxy)ethyl)benzamide.

Overview of Academic Research Perspectives and Methodologies Applied to the Compound

Currently, there is a notable absence of dedicated academic publications focusing on the synthesis, characterization, and biological evaluation of this compound. Its availability from commercial suppliers suggests its use in research, likely as a building block or a reference compound in broader studies. bldpharm.com

Standard methodologies that would be applied to study a compound of this nature include:

Synthesis and Characterization: The synthesis would likely involve the amidation of a benzoic acid derivative with 2-(2-methoxyphenoxy)ethanamine. nih.gov Characterization would be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity. researchgate.netnih.gov

Biological Screening: Given the known activities of benzamides, this compound would likely be screened against a variety of biological targets. This could include assays to determine its potential as an enzyme inhibitor, an antimicrobial agent, or its activity at specific receptors. smolecule.com

Computational Studies: In the absence of extensive experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict potential biological targets and activities based on its chemical structure. researchgate.net

Table 2: Potential Research Methodologies for this compound

MethodologyPurpose
Chemical Synthesis To produce the compound for further study, likely via amide bond formation.
Spectroscopic Analysis (NMR, MS, IR) To confirm the chemical structure and purity of the synthesized compound. researchgate.net
In vitro Biological Assays To screen for potential pharmacological activities against various cell lines or enzymes.
Molecular Modeling To predict potential biological targets and understand structure-activity relationships. researchgate.net

This table outlines potential research approaches and is not based on published studies specific to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-5-6-10-15(14)20-12-11-17-16(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQEMPTOSMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 2 Methoxyphenoxy Ethyl Benzamide

Established Synthetic Pathways for N-(2-(2-Methoxyphenoxy)ethyl)benzamide and Related Analogues

The synthesis of this compound and its analogues generally relies on the formation of an amide bond between a benzoic acid derivative and an appropriate amine. The core amine precursor, 2-(2-methoxyphenoxy)ethanamine, is a key intermediate, notably utilized in the synthesis of pharmaceuticals like Carvedilol. jetir.org

A common pathway to the precursor 2-(2-methoxyphenoxy)ethanamine begins with the synthesis of 2-(2-methoxyphenoxy)ethanol. This is typically achieved through the reaction of 2-methoxyphenol with 2-chloroethanol (B45725) in the presence of a strong base, such as sodium hydroxide, and often a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction in an aqueous medium. niscpr.res.in The resulting alcohol can then be converted to the corresponding amine. An alternative route involves the reaction of 2-methoxyphenol with 1-(2-chloroethoxy)-2-methoxy benzene (B151609), followed by hydrolysis of a phthalimide (B116566) derivative. jetir.orggoogle.com

Once the 2-(2-methoxyphenoxy)ethanamine is obtained, it can be acylated using benzoyl chloride or a substituted benzoyl chloride in the presence of a base to yield the final this compound product. A more widely used laboratory method involves the coupling of a benzoic acid derivative with the amine using standard peptide coupling reagents. mdpi.com This approach is highly versatile for creating a library of analogues by varying the substituents on the benzoic acid moiety. For instance, a general method involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of coupling agents and the amine. mdpi.com

Reaction Mechanisms and Optimization Strategies for Yield and Purity

The primary reaction mechanism for forming the central amide linkage in this compound is nucleophilic acyl substitution. When using an acyl chloride, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group.

For syntheses utilizing a carboxylic acid and an amine, coupling reagents are essential to activate the carboxylic acid. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The mechanism involves EDC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester, which is more stable and less prone to side reactions like racemization. nih.gov The amine then reacts with this activated ester to form the desired amide bond with high efficiency. nih.govnih.gov Diisopropylethylamine (DIPEA) is often added as a non-nucleophilic base to neutralize the acids formed during the reaction. nih.govresearchgate.net

Optimization strategies focus on maximizing yield and purity by controlling reaction conditions and minimizing side products. In the context of related syntheses, such as for Carvedilol, a significant challenge is the formation of bis-impurities from the secondary amine product reacting further. niscpr.res.injocpr.com Strategies to circumvent this include using protecting groups, such as a tosyl group on the amine, which can be removed in a later step, or by carefully controlling the stoichiometry and reaction conditions. jocpr.com For coupling reactions, optimization involves adjusting the temperature, reaction time, and the specific coupling agents used. For example, reactions are often initiated at 0 °C to control the initial rate and then allowed to proceed at room temperature for several hours to ensure completion. mdpi.comresearchgate.net Purification is typically achieved through extraction and silica (B1680970) gel chromatography. mdpi.com

Application of Catalytic and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the use of catalytic and green chemistry principles to improve efficiency and reduce environmental impact. chemmethod.com For the synthesis of benzamides and related N-heterocycles, several green approaches have been developed. nih.govmdpi.com These include the use of multicomponent reactions, which combine three or more reactants in a single step to build complex molecules, thereby reducing the number of synthetic steps and waste generated. nih.govresearchgate.net

The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green synthesis. chemmethod.com For instance, the synthesis of benzimidazole (B57391) derivatives, which share structural similarities with substituted benzamides, has been successfully carried out in water without the need for any additional catalyst, making the process highly valuable from both an environmental and economic standpoint. chemmethod.com

Catalysis plays a crucial role in green chemistry. Heterogeneous catalysts, such as Keggin-type heteropolyacids, are gaining attention because they are highly efficient, reusable, and reduce the amount of waste from stoichiometric reagents. researchgate.net For the synthesis of benzamide (B126) derivatives, catalytic methods can streamline processes. For example, zinc triflate has been used as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes in ethanol. chemmethod.com These principles can be applied to the synthesis of this compound by exploring catalytic, one-pot procedures that minimize solvent use and simplify purification.

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a versatile template for the design and synthesis of novel derivatives. mdpi.comnih.govresearchgate.netmdpi.com Modifications can be introduced at several positions, primarily on the benzamide aromatic ring and the methoxyphenoxy ring, to create a library of new chemical entities. The synthesis of these derivatives generally follows the established amide coupling methodologies, allowing for the systematic introduction of diverse functional groups. mdpi.comresearchgate.net For example, starting from a range of substituted benzoic acids and coupling them with 2-(2-methoxyphenoxy)ethanamine allows for the exploration of chemical space around the benzamide portion of the molecule. Similarly, using derivatives of 2-aminophenol (B121084) in the initial step can introduce substituents onto the phenoxy ring.

The following table shows examples of synthesized benzamide derivatives and the yields obtained, illustrating the robustness of the synthetic methods.

Compound IDDerivative StructureStarting MaterialsMethodYield (%)Source
1c 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide3-Amino-4-methoxybenzoic acid, 4-chloroanilineDIC, HOBt66 mdpi.com
1d 3-Amino-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide3-Amino-4-methoxybenzoic acid, 3,4,5-trimethoxyanilineDIC, HOBt65 mdpi.com
6a-20a N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivativesN-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, various amines/reagentsCondensation or Pd-catalyzed amination53-90 nih.gov
12 N-Phenyl-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide2-(4-Fluorophenoxy)-3-(trifluoromethyl)benzoic acid, AnilineMukaiyama reagent, DIPEANot specified researchgate.netmdpi.com

This table is interactive and represents a selection of synthesized derivatives to demonstrate the chemical diversity achievable.

Rational Design for Modulating Biological Activities

The rational design of novel this compound derivatives is a key strategy for developing compounds with specific biological activities. nih.gov This approach involves designing molecules that are predicted to interact favorably with a biological target, such as an enzyme or a receptor. rsc.org By understanding the pharmacophoric features required for activity, chemists can introduce specific functional groups to enhance binding affinity, selectivity, and efficacy. researchgate.net

For example, benzamide derivatives have been designed as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of many viruses. rsc.org In this context, new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized to match the pharmacophoric model of DUB inhibitors. rsc.orgresearchgate.net Similarly, novel benzamide analogues have been rationally designed and evaluated as inhibitors of the ABCG2 transporter, which is involved in multidrug resistance in cancer. nih.gov Structural modifications, such as the introduction of urea (B33335) or amide linkers, were systematically explored to optimize inhibitory activity. nih.gov The design process is often aided by molecular docking studies, which predict how a designed molecule will bind to the active site of a target protein, guiding the selection of derivatives for synthesis. nih.govnih.gov

Exploration of Structure-Activity Relationship (SAR) Probes

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry and involves synthesizing and testing a series of related compounds to determine how specific structural features influence their biological activity. nih.govresearchgate.net For the N-phenylbenzamide scaffold, SAR studies have been crucial in identifying potent inhibitors for various targets. mdpi.com

In a study aimed at developing inhibitors of the EV71 virus, a series of N-phenylbenzamide derivatives were synthesized with variations on the phenyl ring. mdpi.com The results showed that the nature and position of substituents significantly impacted antiviral activity.

Table 2: SAR of N-Phenylbenzamide Derivatives against EV71

Compound R1 (Amine) IC50 (µM) Cytotoxicity TC50 (µM) Selectivity Index (SI) Source
1c 4-chlorophenyl > 20 > 1000 - mdpi.com

| 1e | 4-bromophenyl | 5.7 ± 0.8 | 620 | 108.8 | mdpi.com |

This data indicates that a bromo substituent at the para-position of the N-phenyl ring (compound 1e) confers potent activity, whereas a chloro substituent (1c) results in an inactive compound, highlighting a sensitive SAR. mdpi.com

Another extensive SAR study was conducted on 2-phenoxybenzamide (B1622244) derivatives for antiplasmodial activity. mdpi.com It was found that a 4-fluorophenoxy substituent generally had an advantageous effect compared to an unsubstituted phenoxy group. mdpi.com Furthermore, the substituent on the benzamide nitrogen was critical; replacing a piperazinyl moiety with a simple amino group led to a remarkable decrease in activity. mdpi.com Specifically, a para-substituted N-Boc-piperazinyl derivative showed the highest activity and selectivity among all tested compounds, demonstrating the power of systematic structural modification to optimize for both potency and safety. mdpi.com These SAR studies provide a roadmap for the future design of more effective therapeutic agents based on the benzamide scaffold. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of N 2 2 Methoxyphenoxy Ethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-(2-Methoxyphenoxy)ethyl)benzamide is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzamide (B126) and methoxyphenoxy groups would appear in the downfield region, typically between δ 6.8 and 8.0 ppm. The protons of the benzoyl group ortho to the carbonyl would be the most deshielded due to the electron-withdrawing nature of the amide. The protons on the methoxyphenoxy ring would show a characteristic splitting pattern dependent on their substitution.

The methylene (B1212753) protons of the ethyl linker (-CH₂-CH₂-) would exhibit signals in the mid-field region. The protons of the methylene group attached to the nitrogen atom (N-CH₂) are expected to be a triplet, coupled to the adjacent methylene group. Similarly, the methylene protons attached to the oxygen atom (O-CH₂) would also likely appear as a triplet. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8 ppm. The amide proton (N-H) would appear as a broad singlet or a triplet, depending on the solvent and concentration, and its chemical shift would be highly variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Benzamide) 7.4 - 7.9 Multiplet
Aromatic (Methoxyphenoxy) 6.8 - 7.2 Multiplet
-NH- Variable (e.g., 8.0 - 8.5) Broad Singlet / Triplet
-O-CH₂- ~ 4.2 Triplet
-N-CH₂- ~ 3.7 Quartet (coupled to NH and CH₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 165-170 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon atom of the methoxyphenoxy group attached to the oxygen (-C-O) would be significantly downfield.

The carbons of the ethyl bridge (-CH₂-CH₂-) would appear in the aliphatic region of the spectrum, generally between δ 40 and 70 ppm. The carbon of the methoxy group (-OCH₃) is anticipated to give a signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 167
Aromatic (ipso-C of Benzamide) 134
Aromatic (C-H of Benzamide) 127 - 132
Aromatic (C-O of Phenoxy) 158
Aromatic (C-OCH₃) 148
Aromatic (C-H of Phenoxy) 112 - 122
-O-CH₂- 68
-N-CH₂- 40

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 271.31 g/mol . wikipedia.org

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 271. A prominent fragmentation pattern for benzamides involves the cleavage of the amide bond. wikipedia.org This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a base peak. wikipedia.org Subsequent loss of a carbonyl group from this fragment would yield the phenyl cation (C₆H₅⁺) at m/z 77. wikipedia.org Another characteristic fragmentation pathway would involve the cleavage of the ether linkage, leading to fragments corresponding to the methoxyphenoxy and the ethylbenzamide moieties.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula C₁₆H₁₇NO₃.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Fragment Ion
271 [C₁₆H₁₇NO₃]⁺ (Molecular Ion)
150 [C₉H₁₂NO]⁺
135 [C₇H₇O₂]⁺
122 [C₇H₈NO]⁺
105 [C₇H₅O]⁺ (Benzoyl cation)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands.

The FTIR spectrum would show a strong N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) would appear as a strong absorption around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage would produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would give strong signals in the Raman spectrum.

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) (FTIR) Predicted Wavenumber (cm⁻¹) (Raman)
N-H Stretch 3300 - 3500 (strong, broad) Weak
Aromatic C-H Stretch 3000 - 3100 (medium) Strong
Aliphatic C-H Stretch 2850 - 3000 (medium) Medium
C=O Stretch (Amide I) 1630 - 1680 (very strong) Medium
N-H Bend (Amide II) 1510 - 1570 (strong) Weak
Aromatic C=C Stretch 1450 - 1600 (multiple bands) Strong
Asymmetric C-O-C Stretch 1200 - 1300 (strong) Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of the two aromatic rings.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* (Benzamide) ~ 225
n → π* (Benzamide) ~ 268

X-ray Crystallography for Solid-State Structure Determination (if available)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles, revealing the conformation of the ethyl linker and the relative orientation of the two aromatic rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. To date, no public crystal structure data for this specific compound appears to be available.

Computational Chemistry and Theoretical Modeling of N 2 2 Methoxyphenoxy Ethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the properties of molecules like N-(2-(2-Methoxyphenoxy)ethyl)benzamide.

The first step in theoretical modeling is to determine the most stable three-dimensional arrangement of the molecule, known as the optimized geometry. This is achieved by minimizing the energy of the system. For complex and flexible molecules like this compound, this involves a conformational analysis to explore the various spatial arrangements (conformers) arising from the rotation around single bonds.

A Potential Energy Surface (PES) scan is a common method for this analysis, where specific dihedral angles are systematically rotated to map the energy landscape and identify the lowest-energy (most stable) conformer. nih.gov For this molecule, key rotations would be around the C-C and C-O bonds of the ethylamine (B1201723) linker. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to relax and calculate the energy of each conformation. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Studies on analogous benzamide (B126) structures show that the amide group tends to be nearly planar with the adjacent benzene (B151609) ring to maximize conjugation. researchgate.net

Table 1: Predicted Geometric Parameters for the Stable Conformer of this compound (Based on Analogous Structures)

ParameterBondPredicted Value (DFT/B3LYP)
Bond Lengths (Å) C=O (Amide)~1.25 Å researchgate.net
C-N (Amide)~1.36 Å researchgate.net
C-O (Ether)~1.37 Å
C-C (Aromatic)~1.39 - 1.41 Å researchgate.net
Bond Angles (°) O=C-N~122°
C-N-C~123°
C-O-C (Ether)~118° nih.gov

Note: These values are illustrative and based on DFT calculations performed on structurally similar benzamide derivatives.

The Molecular Electrostatic Potential (MEP) map is a vital tool for understanding a molecule's reactivity. researchgate.net It visualizes the electrostatic potential on the electron density surface, indicating regions that are attractive to electrophiles or nucleophiles. uni-muenchen.de The MEP map is color-coded: red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would predict that the most negative potential (red) is concentrated around the carbonyl oxygen and the ether oxygen atom, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the amide hydrogen (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—quantify the molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO energy gap suggests high stability and low reactivity. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaSignificancePredicted Value Range
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOChemical stability, reactivity~3.0 - 5.0 eV researchgate.netresearchgate.net
Electronegativity (χ) -(EHOMO + ELUMO)/2Electron attracting power~3.2 - 3.9 researchgate.net
Global Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution~1.4 - 2.4 researchgate.net
Global Softness (S) 1/ηA measure of reactivity~0.2 - 0.4 researchgate.net

Note: Values are based on calculations for similar benzamide compounds and can vary with the specific DFT functional and basis set used. researchgate.net

DFT calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis), predicting the absorption maxima (λmax) that correspond to electronic transitions, such as n→π* and π→π*. researchgate.netresearchgate.net These calculations help in interpreting experimental spectra and understanding the electronic structure of the molecule. For benzamide derivatives, transitions are typically observed in the 240-300 nm range. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.za Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and then compared with experimental data to confirm the molecular structure. researchgate.net Typically, aromatic proton signals are predicted to appear between 6.0 and 8.0 ppm, while the amide proton is more deshielded. researchgate.net The methoxy (B1213986) group protons would be expected in the 3.8-4.0 ppm range.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific protein target. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

In a molecular docking study, the optimized 3D structure of this compound would be placed into the binding site of a selected protein receptor, whose structure is typically obtained from the Protein Data Bank. For benzamide derivatives, common targets include enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE). nih.govnih.gov

The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. This function estimates the binding affinity (or binding energy), usually expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. The resulting top-ranked pose represents the most likely binding mode of the ligand.

Table 3: Hypothetical Docking Results for this compound with Potential Protein Targets

Protein TargetPDB ID (Example)Predicted Binding Affinity (kcal/mol)Potential Biological Role
Cyclooxygenase-2 (COX-2) 5KIR-8.0 to -10.0Anti-inflammatory nih.gov
Acetylcholinesterase (AChE) 1H22-7.5 to -9.5Alzheimer's Disease Therapy nih.gov

Note: These binding affinities are illustrative and represent typical values seen for potent benzamide-based inhibitors.

Analysis of the predicted binding pose is critical for identifying the specific interactions that anchor the ligand within the protein's active site. These interactions often include:

Hydrogen Bonds: The amide group (both the carbonyl oxygen as an acceptor and the N-H as a donor) and the ether oxygen are prime candidates for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The two phenyl rings of the molecule can form favorable hydrophobic and π-π stacking interactions with aromatic and aliphatic residues in the binding pocket.

For example, in docking studies of similar benzamide inhibitors with COX-2, key interactions often involve hydrogen bonds with residues like Arg120 and Tyr355, and hydrophobic contacts within a pocket defined by residues such as Val523, Ala527, and Leu352. nih.gov When docked into AChE, key residues might include those in the catalytic anionic site (e.g., Trp84, Tyr334) and the peripheral anionic site (e.g., Tyr121, Trp279). nih.gov Identifying these key residues provides a roadmap for rationally designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its dynamic behavior, conformational flexibility, and its stability when interacting with a potential biological target.

MD simulations of a compound-protein complex, for instance, can reveal the stability of the binding pose identified through molecular docking. nih.gov These simulations track the movements of the ligand and protein atoms over a set period, typically nanoseconds to microseconds, providing a view of the interaction's dynamics. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts over time. nih.govmdpi.com

For this compound, MD simulations could be employed to:

Assess the stability of its binding to a hypothetical target protein, ensuring the predicted interactions are maintained in a dynamic environment.

Determine the conformational changes in both the ligand and the target upon binding.

Calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone.

A hypothetical MD simulation study of this compound bound to a target could yield the data presented in the interactive table below.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound-Target Complex

Simulation ParameterValueInterpretation
RMSD of Ligand0.8 ÅIndicates high stability of the ligand within the binding pocket.
RMSF of Binding Site ResiduesLow (< 1.5 Å)Suggests minimal flexibility, contributing to a stable interaction.
Average Hydrogen Bonds2-3Highlights key hydrogen bond interactions maintained throughout the simulation.
Binding Free Energy (MM/PBSA)-45.5 kcal/molSuggests a strong and favorable binding affinity.

Such simulations are instrumental in validating and refining initial docking predictions, providing a more realistic understanding of the molecular interactions at play. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are pivotal in ligand-based drug design, where the structure of the target is unknown, or to optimize lead compounds. nih.govnih.gov

A QSAR study on a series of benzamide derivatives, including this compound, would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecules' physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Once calculated, these descriptors are correlated with the experimentally determined biological activity (e.g., IC50) of the compounds using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. sigmaaldrich.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map illustrating which regions of the molecule are important for its activity. nih.gov These models can highlight where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. nih.gov

Interactive Data Table: Hypothetical QSAR Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical ValueImplication for Activity
ElectronicDipole Moment3.2 DInfluences polar interactions with the target.
HydrophobicLogP3.5Indicates moderate lipophilicity, affecting membrane permeability and target binding.
StericMolecular Weight271.31 g/mol Relates to the size and fit within the binding pocket.
TopologicalTopological Polar Surface Area (TPSA)49.4 ŲAffects cell permeability and oral bioavailability.

In Silico Pharmacokinetic Property Predictions (e.g., Absorption, Distribution, Metabolism)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. sigmaaldrich.com These predictions help in identifying compounds with favorable pharmacokinetic profiles and flagging potential liabilities before costly synthesis and experimental testing. nih.govmdpi.com

For this compound, various computational models, often based on large datasets of experimentally determined properties, can predict key ADME parameters. These predictions are typically based on the compound's structure and physicochemical properties.

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability can be predicted. The "Rule of Five" by Lipinski is a commonly used guideline to assess druglikeness and potential for good oral absorption. mdpi.com

Distribution: Predictions can include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and identify potential sites of metabolism on the molecule.

Interactive Data Table: Predicted In Silico ADME Properties for this compound

ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)>90%Predicted to be well-absorbed from the gastrointestinal tract.
BBB PermeabilityLowUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Oral Bioavailability0.55Indicates that 55% of the drug may reach systemic circulation after oral administration. mdpi.comnih.gov

These in silico predictions are valuable for prioritizing compounds and guiding further experimental studies. rsc.org While these computational tools provide essential guidance, it is crucial to note that their predictions must be validated through experimental assays.

In Vitro and Preclinical Pharmacological Research Investigations of N 2 2 Methoxyphenoxy Ethyl Benzamide

Enzyme Inhibition Studies

There is no publicly available research detailing the inhibitory activity of N-(2-(2-Methoxyphenoxy)ethyl)benzamide against the following enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No studies were found that evaluated the potential of this compound to inhibit either acetylcholinesterase or butyrylcholinesterase. Research into cholinesterase inhibitors has explored a wide variety of chemical scaffolds, but this specific compound does not appear among the tested substances in the reviewed literature.

Human Dihydrofolate Reductase (hDHFR) Inhibition

There is no available data to suggest that this compound has been assessed for its ability to inhibit human dihydrofolate reductase, a common target in therapeutic research.

Other Enzyme Targets and Their Modulation

No information is available regarding the modulation of other enzyme targets by this compound.

Receptor Binding and Modulation Studies

Specific data on the interaction of this compound with receptors is not available in the current body of scientific literature.

Metabotropic Glutamate Receptor (mGlu2) Positive Allosteric Modulation

No research has been published that investigates this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The discovery and characterization of mGlu2 PAMs is an active area of research, but this compound is not mentioned in the relevant studies found.

Na+/Ca2+ Exchanger (NCX3) Isoform Inhibition

The sodium-calcium (Na+/Ca2+) exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis within cells. It operates in both a forward mode (calcium extrusion) and a reverse mode (calcium influx). The NCX family includes three isoforms (NCX1, NCX2, and NCX3), which are encoded by the genes SLC8A1-SLC8A3. While NCX1 is the predominant cardiac isoform, all three isoforms play significant roles in various tissues. Inhibition of the Na+/Ca2+ exchanger has emerged as a potential pharmacological strategy for conditions involving calcium dysregulation. Pharmacological modulation of NCX has been explored for its potential to suppress certain types of cancer, such as melanoma, by inducing calcium-related cell death.

Adenosine A1 Receptor Agonism

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) belonging to a family of four subtypes (A1, A2A, A2B, and A3) that are all activated by the endogenous nucleoside, adenosine. nih.gov A1 receptors are widely expressed throughout the body and are implicated in various physiological and pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and pain. nih.gov The A1 receptor predominantly couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which subsequently reduces intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov

Selective activation of the A1R is considered a promising therapeutic strategy for several conditions. nih.gov In preclinical research, various derivatives of adenosine and other small molecules have been synthesized and evaluated for their potency and selectivity as A1R agonists. nih.gov For instance, studies on a series of phenoxy derivatives of adenosine receptor agonists have been conducted to assess their potency and selectivity, with some compounds showing significantly improved A1R selectivity. nih.gov

Cellular Pathway Modulation in Research Cell Models

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The benzamide (B126) chemical structure is a scaffold found in various compounds investigated for their ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. The dysregulation of the cell cycle and the evasion of apoptosis are hallmark characteristics of cancer, making these processes key targets for therapeutic intervention. wikipedia.org

Research on benzamide derivatives has demonstrated their potential to halt cancer cell proliferation by interfering with the cell cycle at specific phases. For example, the resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was identified as a potent anti-proliferative compound that causes G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with changes in the expression and phosphorylation of G2/M-related proteins and was found to be dependent on the ATM/ATR signaling pathway. nih.gov Furthermore, this compound was shown to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by caspase activation, decreased Bcl-xl expression, and increased cytosolic cytochrome c release. nih.gov

Similarly, other studies have reported that certain benzimidazole (B57391) derivatives can effectively suppress the progression of the cell cycle and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). mdpi.com In one study, different benzimidazole compounds were found to arrest the cell cycle at G1, S, or G2 phases depending on the compound and the cell line. mdpi.com Additionally, a series of 2-hydroxyphenyl benzamide-based molecules that self-assemble into ion channels were shown to transport chloride ions across cell membranes, which specifically triggered apoptosis in cancer cells with relatively low toxicity to non-cancerous cells. nih.gov

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and energy production, but they are also the primary source of reactive oxygen species (ROS) within most cells. nih.govmdpi.com ROS, such as the superoxide anion (O₂•−) and hydrogen peroxide (H₂O₂), are byproducts of the mitochondrial electron transport chain. mdpi.comnih.gov While ROS play a role in normal cell signaling, excessive production leads to oxidative stress, which can damage proteins, lipids, and mitochondrial DNA (mtDNA). nih.gov This mitochondrial dysfunction is linked to the pathogenesis of numerous diseases and can be a key trigger for apoptosis. mdpi.com

An increase in intracellular oxidative stress resulting from an impaired mitochondrial electron transport chain is a major mechanism underlying mitochondria-related diseases. nih.gov Elevated ROS levels can lead to mitochondrial fragmentation and stimulate cardiomyocytes to undergo apoptosis. mdpi.com In experimental models, exposure of liver cells to the compound bisphenol A (BPA) was shown to impair the structure of hepatic mitochondria, increase the generation of ROS, and induce cellular apoptosis. koreamed.org The accumulation of oxidative damage in mitochondria can lead to mitochondrial dysfunction, depletion of mtDNA, and ultimately, cell death. koreamed.org

Specific Pathway Inhibition (e.g., cellular growth pathways, endothelin receptors)

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a significant target for anticancer therapies. nih.govwikipedia.org The pathway is typically activated when a Hedgehog ligand binds to the Patched1 (PTCH1) receptor, relieving its inhibition of the Smoothened (Smo) receptor. nih.gov Activated Smo then triggers a downstream cascade that leads to the activation of Gli transcription factors, which promote the expression of genes involved in cell proliferation and survival. nih.gov

A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hh signaling pathway. nih.govnih.gov In particular, one benzamide analog demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. nih.govnih.gov This compound was found to act by targeting the Smo receptor, preventing it from entering the primary cilium, a key step in signal transduction. nih.govnih.gov The inhibitory activity of this compound was effective even against mutant forms of Smo that confer resistance to other inhibitors. nih.govnih.gov Furthermore, this benzamide analog blocked the proliferation of Daoy medulloblastoma cells, a cancer type associated with Hh pathway activation. nih.gov

Inhibition of Hedgehog Signaling Pathway by a 2-Methoxybenzamide Derivative nih.gov
CompoundAssayTargetIC50 Value
Benzamide Analog (Compound 21)Gli-luc Reporter AssaySmoothened (Smo) Receptor0.03 µM

Endothelin Receptors

Endothelin receptors, specifically the endothelin A (ETA) and endothelin B (ETB) subtypes, are G-protein coupled receptors that mediate the effects of endothelin peptides, which are potent vasoconstrictors. nih.govpharmaceutical-networking.com These receptors are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as pulmonary arterial hypertension. wikipedia.orgnih.gov Drugs that block these receptors, known as endothelin receptor antagonists (ERAs), are used clinically to treat this condition. wikipedia.orgnih.gov

Antimicrobial and Antifungal Activity Research (in vitro)

The benzamide scaffold is present in many molecules that have been investigated for a wide range of pharmacological effects, including antimicrobial activities. nanobioletters.com The search for new compounds to combat antibiotic and antifungal resistance is a critical area of research. nih.gov

Various studies have demonstrated the in vitro antibacterial and antifungal properties of different benzamide and phenoxy derivatives. For instance, synthesized N-benzamide derivatives have shown good activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com In one study, a specific N-benzamide compound exhibited significant zones of inhibition and low minimum inhibitory concentration (MIC) values against these strains. nanobioletters.com Other research on phenoxy acetic acid hydrazide derivatives also revealed good inhibition against pathogenic microbes, with certain halogenated compounds showing the most potent activity against both bacterial and fungal strains. japsonline.com

Similarly, investigations into other related structures have shown broad-spectrum antimicrobial activity. A compound identified as p-acetamide demonstrated activity against S. aureus, B. subtilis, E. faecalis, E. coli, P. aeruginosa, and the yeast Candida glabrata. nih.gov The antifungal potential of this chemical class has also been noted, with some compounds showing significant inhibition of fungal colony growth for species like Trichoderma longibrachiatum and Mucor plumbeus. nih.gov The MICs for certain 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides ranged from 3.9 µg/mL to 250 µg/mL against a panel of bacteria and fungi, including Staphylococcus aureus, Candida albicans, and Aspergillus niger. nih.gov

In Vitro Antimicrobial and Antifungal Activity of Benzamide and Related Derivatives
Compound/Derivative ClassMicroorganismActivity ReportedSource
N-Benzamide Derivative (Compound 5a)Bacillus subtilisMIC: 6.25 µg/mL; Zone of Inhibition: 25 mm nanobioletters.com
Escherichia coliMIC: 3.12 µg/mL; Zone of Inhibition: 31 mm
N-Benzamide Derivatives (Compounds 6b, 6c)Bacillus subtilisMIC: 6.25 µg/mL; Zone of Inhibition: 24 mm nanobioletters.com
Escherichia coliMIC: 3.12 µg/mL; Zone of Inhibition: 24 mm
Phenoxy Hydrazide Analog (Compound 6e)Bacterial StrainsGood Inhibition japsonline.com
Fungal StrainsGood Inhibition
p-AcetamideBacillus subtilisZone of Inhibition: 23 mm nih.gov
Staphylococcus aureusZone of Inhibition: 20 mm
Trichoderma longibrachiatum98% Colony Growth Inhibition
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesVarious Bacteria & FungiMICs ranging from 3.9 to 250 µg/mL nih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

An evaluation of the existing scientific literature from the conducted searches reveals a lack of specific studies focused on the efficacy of this compound against Gram-positive and Gram-negative bacterial strains. While the broader class of benzamide and benzoylthiourea derivatives has been investigated for antimicrobial properties, specific data detailing the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against common bacterial pathogens are not available in the retrieved sources. google.comnanobioletters.comresearchgate.net Therefore, its spectrum of activity and potential as an antibacterial agent remain uncharacterized in the context of the available research.

Antifungal Spectrum and Mechanism Research

There is a notable absence of specific research in the searched literature investigating the antifungal spectrum of this compound. Studies on structurally related compounds, such as certain benzamide and benzamidine derivatives, have shown some promise in exhibiting antifungal properties. mdpi.comnih.govscielo.br However, dedicated research to determine the specific activity of this compound against various fungal species, such as Candida or Aspergillus, has not been identified. Consequently, there is no available data on its potential mechanism of action, which for other antifungal agents can include disruption of the fungal cell membrane, inhibition of ergosterol synthesis, or interference with DNA synthesis. scielo.br

Biofilm Inhibition Studies

Based on the conducted searches, there is no available scientific literature or preclinical data concerning the investigation of this compound for biofilm inhibition. Research into antibiofilm agents is an active area, focusing on the ability of compounds to prevent the formation of microbial biofilms or eradicate established ones, which are known for their high resistance to conventional antimicrobial agents. medcraveonline.comnih.gov However, this compound has not been specifically evaluated for this activity.

Antiviral Activity Research (in vitro)

Anti-Influenza Virus Activity

While direct studies on this compound are not present in the searched literature, research into its close derivatives provides insight into the potential of this chemical scaffold for anti-influenza virus activity. Specifically, a series of N-[2-(2-methoxyphenoxy)ethyl]-4-(quinolin-4-ylamino)benzamide derivatives were synthesized and evaluated for their ability to inhibit the influenza A/WSN/33 (H1N1) virus.

In these studies, the core structure containing the this compound moiety was kept constant while modifications were made to the quinoline ring. Several of these derivatives demonstrated significant anti-influenza activity. The research indicated that these compounds might exert their effect by interacting with the influenza virus ribonucleoprotein (RNP), which is essential for viral genome transcription and replication.

Table 1: Anti-Influenza A/WSN/33 (H1N1) Activity of Selected N-[2-(2-methoxyphenoxy)ethyl]-4-(quinolin-4-ylamino)benzamide Derivatives
Compound IDModification on Quinoline RingEC₅₀ (µM)Inhibition Rate of RNP (%) at 100 µM
G07Unsubstituted11.38 ± 1.8980.65
G197-chloro-6-fluoro<10Data Not Available
G237-trifluoromethyl<10Data Not Available

EC₅₀ represents the concentration of the compound required to protect 50% of Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effect of the virus.

HIV-1 Virion Infectivity Factor (Vif) Inhibition

The Human Immunodeficiency Virus-1 (HIV-1) Vif protein is a critical virulence factor that counteracts the host's innate immunity by targeting the APOBEC3G (A3G) protein for degradation. nih.gov Inhibiting Vif is an attractive therapeutic strategy. nih.gov

Research into compounds structurally related to this compound has identified potent HIV-1 Vif antagonists. A study focused on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives highlighted the potential of this chemical class. These compounds are believed to function by interrupting the crucial interaction between Vif and the cellular protein Core-Binding Factor beta (CBFβ), which is necessary for Vif's stability and function. By blocking this interaction, the inhibitors protect A3G from Vif-mediated degradation, allowing A3G to be incorporated into new virions and thereby reducing viral infectivity. nih.gov Although this study does not investigate the exact title compound, it establishes the N-(2-methoxyphenyl)benzamide scaffold as a promising starting point for the development of novel Vif inhibitors. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Analysis of Substituent Effects on Biological Activity and Selectivity

No data is available from the search results that analyzes the effects of substituents on the biological activity and selectivity of N-(2-(2-Methoxyphenoxy)ethyl)benzamide or its close analogs.

Identification of Pharmacophoric Elements and Key Molecular Interactions

There are no published studies that identify the specific pharmacophoric elements or key molecular interactions of this compound with any biological target.

Lead Optimization Strategies based on SAR Insights

As no SAR insights for this compound have been published, there are no lead optimization strategies based on such information to report.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Research Samples

Chromatography is a cornerstone of chemical analysis, enabling the separation of N-(2-(2-Methoxyphenoxy)ethyl)benzamide from impurities, starting materials, and by-products. This separation is critical for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase (RP) HPLC methods are particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from any related impurities.

A common mobile phase for analyzing benzamide (B126) derivatives consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times and improved resolution, making it a valuable tool for high-throughput screening and rapid purity checks during process development. sielc.comrsc.org

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gradient 30% B to 95% B over 15 minutes

While HPLC is the preferred method for analyzing the non-volatile this compound, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is essential for a different but critical task: the analysis of volatile and semi-volatile organic impurities. nih.gov These impurities often originate from the synthetic process as residual solvents (e.g., toluene, ethyl acetate, dichloromethane) or volatile reagents. nih.gov

Direct GC analysis of the primary compound is often not feasible without chemical modification (derivatization) to increase its volatility. jfda-online.comunl.edu Therefore, the main application of GC-MS in the context of this compound development is to ensure that levels of potentially harmful volatile impurities are below acceptable safety thresholds. Techniques such as static or dynamic headspace analysis are employed, where the vapor above the sample is injected into the GC system, preventing contamination of the instrument with the non-volatile active compound while concentrating the volatile analytes. chromatographyonline.com

Table 2: Common Volatile Impurities Monitored by Headspace GC-MS in Pharmaceutical Synthesis

CompoundClassPotential Origin
Toluene Aromatic HydrocarbonReaction or cleaning solvent
Ethyl Acetate EsterExtraction or cleaning solvent
Dichloromethane (B109758) Halogenated HydrocarbonReaction or extraction solvent
Methanol AlcoholReaction or cleaning solvent
Triethylamine AmineReagent (base)

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the definitive identification of compounds, structural elucidation of unknown impurities, and mapping of compound distribution in biological systems.

Quadrupole Time-of-Flight (Q-TOF) LC-MS combines the separation power of liquid chromatography with high-resolution, high-accuracy mass analysis. This technique is invaluable for the structural confirmation of this compound. By providing a very precise mass measurement (typically with an error of less than 5 parts per million), Q-TOF data can be used to determine the elemental formula of the compound. youtube.comresearchgate.net

Furthermore, Q-TOF instruments can perform MS/MS analysis, where the parent ion of the compound is isolated, fragmented, and the resulting fragment ions are analyzed. youtube.com This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and to elucidate the structures of unknown metabolites or degradation products found in research samples. researchgate.net

Table 3: High-Resolution Mass Data for this compound

ParameterValue
Molecular Formula C₁₆H₁₇NO₃
Calculated Monoisotopic Mass 271.12084 g/mol
Protonated Adduct [M+H]⁺ 272.12812
Hypothetical Measured Mass 272.12799
Mass Accuracy < 2 ppm

Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of chemical compounds directly within a thin slice of tissue. nih.govnih.gov In the research and development of this compound, MSI can be applied to tissue sections from preclinical research models to map where the compound and its potential metabolites accumulate. nih.gov

This label-free molecular imaging method provides crucial information on drug penetration into target tissues, such as tumors or specific organs. nih.gov By correlating the distribution of the compound with the underlying histology of the tissue, researchers can gain insights into its mechanism of action and pharmacokinetic properties at a microscopic level, understanding whether its distribution is uniform or heterogeneous. nih.govnih.gov

Advanced Vibrational Spectroscopy for Molecular Characterization and Process Monitoring

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods provide a unique "fingerprint" based on the compound's structure and functional groups and can be used for both qualitative characterization and quantitative process monitoring. nih.govnih.gov

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make precise vibrational assignments. nih.govresearchgate.net

Key expected vibrational modes include:

N-H stretching from the amide group.

Aromatic C-H stretching from the two benzene (B151609) rings.

Aliphatic C-H stretching from the ethyl linker.

Amide I (C=O stretching) , a strong and characteristic band for the benzamide moiety.

C-O-C stretching from the methoxy (B1213986) and phenoxy ether groups.

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amide N-H Stretch3350 - 3250
Amide C=O Stretch (Amide I)1680 - 1630
Aromatic Rings C-H Stretch3100 - 3000
Aromatic Rings C=C Stretch1600 - 1450
Ether C-O-C Asymmetric Stretch1275 - 1200
Alkyl Chain C-H Stretch2960 - 2850

Beyond molecular characterization, these spectroscopic techniques are integral to Process Analytical Technology (PAT). mt.comglobalresearchonline.net By integrating FT-IR or Raman probes directly into a reaction vessel, the synthesis of this compound can be monitored in real-time. researchgate.net This allows for the tracking of reactant consumption and product formation, ensuring the reaction goes to completion and providing a deeper understanding of the process kinetics. This approach helps to build quality into the manufacturing process by design, enhancing consistency and efficiency. mt.com

Surface-Enhanced Raman Spectroscopy (SERS)

There is no available research demonstrating the use of Surface-Enhanced Raman Spectroscopy for the analysis of this compound. SERS is a powerful technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, but its application to this specific compound has not been documented in peer-reviewed literature.

Coherent Raman Spectroscopy (CARS, SRS)

Similarly, no studies were found that employ Coherent Anti-Stokes Raman Spectroscopy (CARS) or Stimulated Raman Scattering (SRS) for the investigation of this compound. These advanced, non-linear Raman techniques offer high sensitivity and chemical specificity, but their potential for analyzing this compound remains unexplored in published research.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research

The use of this compound within microfluidic or other miniaturized analytical platforms for high-throughput screening or research is not described in the current scientific literature. While these platforms are revolutionary for modern research, their application to this compound has not been reported.

Based on a comprehensive search of scientific databases and chemical supplier information, there is no publicly available research on the application of Surface-Enhanced Raman Spectroscopy, Coherent Raman Spectroscopy, or microfluidic platforms for the analysis of this compound. The information required to fulfill the requested article outline is therefore not available at this time.

Future Directions and Emerging Research Avenues for N 2 2 Methoxyphenoxy Ethyl Benzamide

Exploration of Novel Biological Targets and Therapeutic Concepts

The initial step in defining the therapeutic future of N-(2-(2-Methoxyphenoxy)ethyl)benzamide involves broad, unbiased screening to identify its biological targets. Phenotypic screening, where the compound is tested across a wide array of cell lines and disease models, can reveal unexpected activities. For instance, screens could be conducted on panels of cancer cell lines to identify potential anti-proliferative effects. biorxiv.orgresearchgate.net Similarly, its activity could be assessed in models of neurodegenerative diseases, inflammation, or infectious diseases.

Once a phenotypic effect is observed, target deconvolution studies would be essential to pinpoint the specific molecular interactions responsible for the compound's activity. Techniques such as affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates, are crucial in this process. The broader class of benzamides has shown activity against various targets, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP) enzymes, suggesting potential avenues for investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov For this compound, AI algorithms could be employed to predict potential biological targets based on its chemical structure. By comparing its structural features to vast databases of known compounds and their activities, ML models can generate a ranked list of likely protein targets, prioritizing experimental validation. nih.gov

Furthermore, generative AI models can design novel analogs of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov These models learn the complex structure-activity relationships (SAR) from existing data to propose new molecules that are more likely to succeed. This in silico approach significantly reduces the time and cost associated with synthesizing and testing large numbers of derivatives. news-medical.net

Development as Chemical Biology Tools for Pathway Elucidation

A bioactive molecule like this compound can be developed into a chemical probe to study biological pathways. This involves modifying the parent compound to incorporate a "handle" for detection or capture, such as a fluorescent tag or a biotin (B1667282) moiety, without significantly altering its biological activity. Such probes can be used to visualize the subcellular localization of the target protein or to isolate and identify protein complexes associated with the target.

The development of photoaffinity probes, which can be covalently cross-linked to their target upon photoactivation, is a particularly powerful technique for target validation and studying drug-protein interactions in a native cellular environment. This approach has been successfully applied to other benzamide-based compounds.

Advanced Preclinical Models for Understanding Molecular Mechanisms

To gain a deeper understanding of the in vivo effects of this compound, researchers can utilize advanced preclinical models that better recapitulate human physiology. Organ-on-a-chip technology, which involves creating microfluidic devices containing living human cells to mimic the structure and function of human organs, offers a platform to study the compound's efficacy and toxicity in a more human-relevant context. google.comnih.govnih.gov For example, a "brain-on-a-chip" or neuronal organoid model could be used to investigate its neuroprotective potential. nih.govnews-medical.netneurosas.orgmdpi.com

The zebrafish model is another powerful tool for in vivo screening and studying developmental and behavioral effects of novel compounds. biorxiv.org The optical transparency of zebrafish embryos allows for real-time imaging of biological processes, and their rapid development makes them suitable for high-throughput screening of compound libraries. nih.govdrugtargetreview.com Zebrafish models could be employed to assess the neuroactive properties of this compound and its analogs. biorxiv.orgbiorxiv.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-Methoxyphenoxy)ethyl)benzamide, and how do reaction conditions influence yield?

Methodology :

  • Stepwise synthesis : Use coupling agents like DCC/DMAP to form the amide bond between 2-(2-methoxyphenoxy)ethylamine and benzoyl chloride derivatives. Optimize solvent choice (e.g., dichloromethane or chloroform) and temperature (4°C to room temperature) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of benzoyl chloride) and use base catalysts (e.g., DIPEA) to improve efficiency. Typical yields range from 30% to 50% in multi-step protocols .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodology :

  • NMR analysis : Compare 1H^1H and 13C^{13}C NMR spectra with predicted chemical shifts. Key signals include:
    • Methoxy protons: δ ~3.8 ppm (singlet).
    • Aromatic protons: δ 6.7–7.8 ppm (coupled doublets for ortho-substituted phenyl groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 328.1312 for C17_{17}H18_{18}NO3_3) .
  • X-ray crystallography : If crystalline, resolve the structure to confirm spatial arrangement of the methoxyphenoxy and benzamide moieties .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodology :

  • Antiviral testing : Use MDCK cells infected with influenza A (H1N1) and measure cytopathic effect (CPE) reduction via MTT assays. Compare IC50_{50} values with oseltamivir controls .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Note IC50_{50} values <10 µM for potential lead candidates .
  • Cytotoxicity : Assess in HEK293T cells using ATP-based luminescence. Prioritize compounds with selectivity indices (CC50_{50}/IC50_{50}) >10 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodology :

  • Substituent variation : Systematically modify the benzamide ring (e.g., electron-withdrawing groups at the 4-position) or methoxyphenoxy chain (e.g., replacing methoxy with ethoxy). Evaluate changes in antiviral IC50_{50} or kinase inhibition .
  • Bioisosteric replacement : Substitute the methoxyphenoxy group with pyrimidine or triazole rings to improve metabolic stability. Compare pharmacokinetic profiles in rodent models .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with viral neuraminidase or kinase ATP-binding pockets. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in biological data across different assay systems?

Methodology :

  • Assay standardization : Replicate antiviral activity in both MDCK and Vero E6 cells to rule out cell line-specific artifacts. Use identical viral titers and serum concentrations .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) via radioligand binding assays to confirm selectivity .
  • Metabolic stability assessment : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may skew in vivo results .

Q. How can molecular interactions be analyzed to elucidate the compound’s mechanism of action?

Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified viral or cellular targets. Optimize immobilization protocols to minimize nonspecific binding .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-target complexes (e.g., with influenza neuraminidase) to identify critical hydrogen bonds or hydrophobic interactions .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm_m) shifts upon ligand binding to confirm direct engagement .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodology :

  • Rodent pharmacokinetics : Administer IV/PO doses (5–20 mg/kg) to determine bioavailability (F%), half-life (t1/2_{1/2}), and tissue distribution via LC-MS/MS quantification .
  • Toxicity screening : Conduct acute toxicity studies in BALB/c mice (14-day observation). Measure ALT/AST levels and histopathological changes in liver/kidney .
  • Pro-drug strategies : Synthesize phosphate or ester derivatives to enhance solubility and oral absorption. Compare AUC024h_{0-24h} values with the parent compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-Methoxyphenoxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-Methoxyphenoxy)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.